molecular formula C5H9Br2N3 B2944900 Pyridine-3,5-diamine dihydrobromide CAS No. 267418-89-3

Pyridine-3,5-diamine dihydrobromide

Cat. No.: B2944900
CAS No.: 267418-89-3
M. Wt: 270.956
InChI Key: SUSXQWNMMPOGGE-UHFFFAOYSA-N
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Description

Pyridine-3,5-diamine dihydrobromide is a chemical compound with the molecular formula C5H9Br2N3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Scientific Research Applications

Pyridine-3,5-diamine dihydrobromide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and is used in various organic reactions.

    Biology: This compound is used in the study of biological systems and can act as a ligand in biochemical assays.

    Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

Pyridine-3,5-diamine dihydrobromide is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Pyridine-3,5-diamine dihydrobromide are not mentioned in the search results, related compounds such as pyridine derivatives have been studied for their potential in energy storage devices . This suggests that this compound and similar compounds could have potential applications in energy technology.

Mechanism of Action

Target of Action

Pyridine-3,5-diamine dihydrobromide, a derivative of pyrimidines, is known to exhibit a range of pharmacological effects . The primary targets of this compound are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation.

Pharmacokinetics

Similar compounds are known to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and therapeutic effects. More research is needed to fully understand these properties.

Biochemical Analysis

Biochemical Properties

Pyridines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the pyridine molecule .

Cellular Effects

Pyridine molecules have been widely used to improve the performances of perovskite solar cells . They affect the defects passivation of perovskite solar cell .

Molecular Mechanism

Pyridine molecules are known to interact with various biomolecules at the molecular level . These interactions can lead to changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It has been observed that pyridine-based molecules display the least structural fluctuation when adsorbed on the perovskite surface, enlarges the bandgap suppressing electron–hole recombination, and exhibits remarkable shielding effects against moisture .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of Pyridine-3,5-diamine dihydrobromide in animal models. It is known that pyridines possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .

Metabolic Pathways

Pyrimidine metabolism, which is conserved in all living organisms and is necessary to maintain cellular fundamental function, is closely related to cancer progression .

Transport and Distribution

Pyridine molecules are known to be miscible in water , which could potentially influence their transport and distribution within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3,5-diamine dihydrobromide can be synthesized through several methods. One common approach involves the reaction of pyridine-3,5-diamine with hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the dihydrobromide salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Pyridine-3,5-diamine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into other reduced forms.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3,5-diamine N-oxide, while reduction could produce a more hydrogenated form of the compound.

Comparison with Similar Compounds

Pyridine-3,5-diamine dihydrobromide can be compared with other similar compounds, such as:

    Pyridine-2,4-diamine: Another derivative of pyridine with different substitution patterns and properties.

    Pyridine-3,5-dicarboxylic acid: A compound with carboxyl groups instead of amine groups, leading to different chemical behavior.

    Pyridine-4-amine: A simpler derivative with only one amine group, used in different applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

pyridine-3,5-diamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2BrH/c6-4-1-5(7)3-8-2-4;;/h1-3H,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSXQWNMMPOGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)N.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267418-89-3
Record name pyridine-3,5-diamine dihydrobromide
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